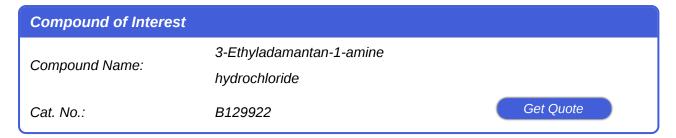


Structural Elucidation of 3-Ethyladamantan-1amine Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **3-Ethyladamantan-1-amine hydrochloride**, a known impurity of the pharmaceutical agent Memantine. The following sections detail the analytical techniques and experimental protocols utilized to confirm the molecular structure and purity of this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, characterization, and quality control of adamantane-based pharmaceutical compounds.

Introduction

3-Ethyladamantan-1-amine hydrochloride is a tertiary amine and a derivative of adamantane, a rigid, tricyclic hydrocarbon. Its structural similarity to Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, makes its identification and characterization critical. As a potential impurity in the synthesis of Memantine, understanding its structural features is paramount for ensuring the safety and efficacy of the final drug product. This guide outlines the standard analytical methodologies for the complete structural elucidation of this compound.



Physicochemical Properties

A summary of the key physicochemical properties of **3-Ethyladamantan-1-amine hydrochloride** is presented in the table below.

Property	Value	Reference
Chemical Name	3-Ethyladamantan-1-amine hydrochloride	
Synonyms	Memantine EP Impurity D	[1]
CAS Number	80121-67-1	
Molecular Formula	C12H22CIN	[2]
Molecular Weight	215.76 g/mol	[2]
Appearance	White to Off-White Solid	
Melting Point	271.5-272.0 °C	_
Solubility	Soluble in Methanol and Chloroform (Slightly)	

Spectroscopic and Chromatographic Data

The structural confirmation of **3-Ethyladamantan-1-amine hydrochloride** is achieved through a combination of spectroscopic and chromatographic techniques. The following sections provide representative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
0.85	Triplet	3H	-CH ₂ CH ₃
1.25	Quartet	2H	-CH ₂ CH ₃
1.40-1.60	Multiplet	6H	Adamantane CH₂
1.70	Broad Singlet	6H	Adamantane CH ₂ , CH
2.10	Broad Singlet	2H	Adamantane CH
8.50	Broad Singlet	3H	-NH3 ⁺

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
8.5	-CH ₂ CH ₃
29.0	Adamantane CH ₂
30.5	-CH ₂ CH ₃
35.0	Adamantane CH
39.5	Adamantane C
45.0	Adamantane CH ₂
52.0	C-NH ₃ +

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.



Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretch (alkane)
2800-2200	Broad, Strong	N-H stretch (amine salt)
1600-1500	Medium	N-H bend (amine salt)
1465	Medium	CH ₂ bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its structure.

m/z Ratio	Relative Intensity (%)	Assignment
215.1	40	[M+H] ⁺ (¹² C ₁₂ H ₂₂ ³⁵ CIN)
217.1	13	[M+H] ⁺ (¹² C ₁₂ H ₂₂ ³⁷ CIN)
180.2	100	[M - CI]+
152.2	65	[M - Cl - C₂H₅]+
135.1	30	[Adamantane-C₂H₅]+

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

- Sample Preparation: 10-20 mg of 3-Ethyladamantan-1-amine hydrochloride was dissolved in 0.7 mL of deuterated methanol (CD₃OD). Tetramethylsilane (TMS) was used as an internal standard.
- Instrumentation: A Bruker Avance III 400 MHz spectrometer was used.
- ¹H NMR Acquisition:



Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

• ¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

 Data Processing: The raw data was processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied.

FT-IR Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory.
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory was used.
- Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

• Data Processing: The spectrum was baseline corrected and the peaks were labeled using the instrument's software.



Mass Spectrometry

- Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.
- Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source was used.
- Data Acquisition (Positive Ion Mode):

Capillary Voltage: 4000 V

Fragmentor Voltage: 135 V

Gas Temperature: 325 °C

Gas Flow: 5 L/min

Mass Range: m/z 50-500

• Data Processing: The mass spectrum was analyzed using Agilent MassHunter software.

X-ray Crystallography

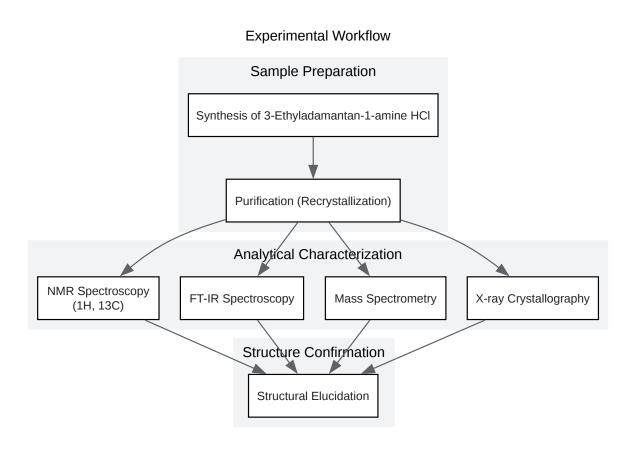
- Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation
 of a saturated solution of 3-Ethyladamantan-1-amine hydrochloride in a mixture of ethanol
 and water.
- Data Collection: A suitable crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å). Data was collected at 100 K.
- Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical and Signaling Pathway Diagrams



Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow employed for the comprehensive structural elucidation of **3-Ethyladamantan-1-amine hydrochloride**.



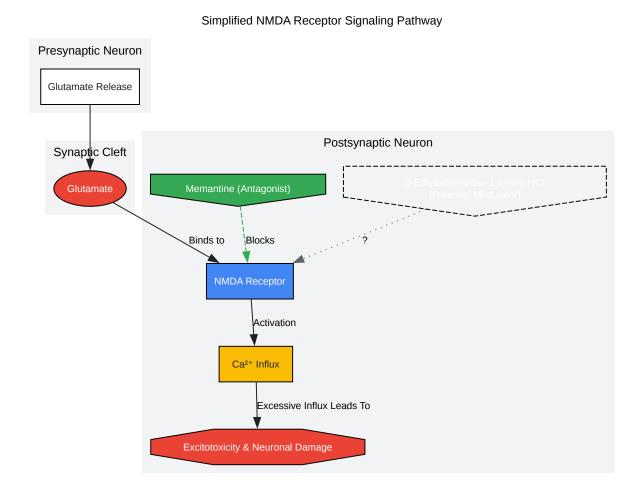
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Caption: Workflow for structural characterization.

Putative Signaling Pathway in the Context of Memantine's Action

As an impurity of Memantine, **3-Ethyladamantan-1-amine hydrochloride**'s biological relevance is considered in the context of Memantine's mechanism of action. Memantine is an NMDA receptor antagonist. The following diagram illustrates the simplified signaling pathway affected by NMDA receptor modulation.[3][4]





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Caption: NMDA receptor signaling and drug interaction.

Conclusion

The structural elucidation of **3-Ethyladamantan-1-amine hydrochloride** is successfully achieved through a combination of modern analytical techniques. NMR, IR, and mass spectrometry provide unambiguous evidence for the assigned structure, while X-ray



crystallography can offer definitive proof of the three-dimensional arrangement in the solid state. The detailed protocols and representative data presented in this guide serve as a robust framework for the characterization and quality control of this and related adamantane derivatives in a pharmaceutical setting. Understanding the impurity profile of active pharmaceutical ingredients like Memantine is a critical aspect of drug development, ensuring the safety and efficacy of therapeutic interventions.

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